
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone
Descripción general
Descripción
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone, also known as AMMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AMMC is a derivative of pyridinone and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone is not fully understood. However, it has been suggested that 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone may inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This inhibition may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been found to have various biochemical and physiological effects. In vitro studies have shown that 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone can inhibit the growth of different bacterial and fungal strains. It has also been found to have antiviral activity against certain viruses. In vivo studies have shown that 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone can inhibit the growth of cancer cells in animal models. However, more research is needed to fully understand the biochemical and physiological effects of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone in lab experiments is its potential as a broad-spectrum antimicrobial and anticancer agent. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of information on the mechanism of action of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone. Another limitation is the potential toxicity of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone. One direction is the investigation of the mechanism of action of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone. Another direction is the optimization of the synthesis method of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone to improve its yield and purity. Additionally, the potential use of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone as a building block for the synthesis of new materials should be explored. Finally, the potential use of 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone as a pesticide should be investigated further.
Aplicaciones Científicas De Investigación
5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been studied for its potential use as a pesticide. In material science, 5-acetyl-6-methyl-3-(4-morpholinylcarbonyl)-2(1H)-pyridinone has been studied for its potential use as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
5-acetyl-6-methyl-3-(morpholine-4-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8-10(9(2)16)7-11(12(17)14-8)13(18)15-3-5-19-6-4-15/h7H,3-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKKFKHOOUVFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N2CCOCC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-methyl-3-(morpholin-4-ylcarbonyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



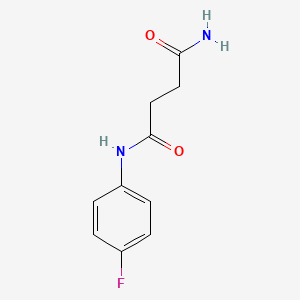
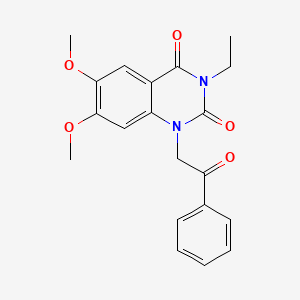
![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
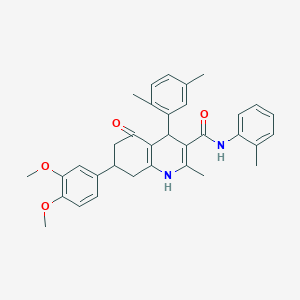
![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)
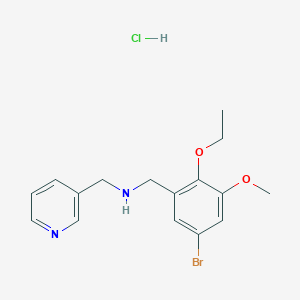
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)
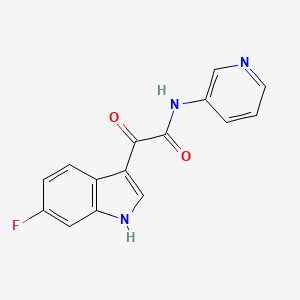
![1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4734610.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4734626.png)
![3-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4734633.png)
![butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)